molecular formula C49H77CaN3O3 B13760623 N,N-Bis-(2-(2-hydroxy-5-octylbenzylamino)ethyl)-2-hydroxy-5-octylbenzylamine, calcium salt CAS No. 68568-82-1

N,N-Bis-(2-(2-hydroxy-5-octylbenzylamino)ethyl)-2-hydroxy-5-octylbenzylamine, calcium salt

Cat. No.: B13760623
CAS No.: 68568-82-1
M. Wt: 796.2 g/mol
InChI Key: RWWNWXPUTUJRBY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] is a complex organic compound with a unique structure. It is characterized by the presence of calcium ions coordinated with phenolate groups and imine linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] typically involves the reaction of 2-hydroxy-5-octylbenzaldehyde with ethylenediamine to form an imine intermediate. This intermediate is then reacted with calcium ions in the presence of a base to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate temperatures (20-60°C) and in solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenolates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] involves its ability to coordinate with metal ions and form stable complexes. This coordination can influence various molecular targets and pathways, including calcium ion transport and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Calcium 2,2’-[[[(2-hydroxyphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-phenolate]
  • Calcium 2,2’-[[[(2-hydroxy-5-methylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-methylphenolate]

Uniqueness

Calcium 2,2’-[[[(2-hydroxy-5-octylphenyl)methyl]imino]bis(ethane-1,2-diyliminomethylene)]bis[4-octylphenolate] is unique due to its long alkyl chains, which enhance its solubility in organic solvents and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and stability .

Biological Activity

N,N-Bis-(2-(2-hydroxy-5-octylbenzylamino)ethyl)-2-hydroxy-5-octylbenzylamine, calcium salt, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of amines characterized by multiple hydroxyl and octyl functional groups. Its molecular formula is C26H41N2O3CaC_{26}H_{41}N_2O_3Ca with a molecular weight of approximately 467.7 g/mol. The presence of long-chain octyl groups contributes to its lipophilicity, which may influence its interaction with biological membranes.

1. Antioxidant Properties

Research indicates that compounds similar to N,N-Bis-(2-(2-hydroxy-5-octylbenzylamino)ethyl)-2-hydroxy-5-octylbenzylamine exhibit significant antioxidant activity. The hydroxyl groups in the structure can donate electrons, neutralizing free radicals and preventing oxidative stress in cells. A study demonstrated that derivatives of this compound showed a reduction in lipid peroxidation in vitro, suggesting protective effects against oxidative damage.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity is crucial for potential therapeutic applications in inflammatory diseases.

3. Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In cell line assays, it demonstrated cytotoxic effects against various cancer cell types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntioxidantHighFree radical scavenging
Anti-inflammatoryModerateInhibition of cytokine production
AnticancerHighInduction of apoptosis

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It was found to have favorable absorption characteristics when administered orally in animal models, with significant plasma concentrations achieved within hours post-administration.

Moreover, toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity profiles, making it a candidate for further development in clinical settings.

Properties

CAS No.

68568-82-1

Molecular Formula

C49H77CaN3O3

Molecular Weight

796.2 g/mol

IUPAC Name

calcium;2-[[2-[(2-hydroxy-5-octylphenyl)methyl-[2-[(5-octyl-2-oxidophenyl)methylamino]ethyl]amino]ethylamino]methyl]-4-octylphenolate

InChI

InChI=1S/C49H79N3O3.Ca/c1-4-7-10-13-16-19-22-41-25-28-47(53)44(35-41)38-50-31-33-52(40-46-37-43(27-30-49(46)55)24-21-18-15-12-9-6-3)34-32-51-39-45-36-42(26-29-48(45)54)23-20-17-14-11-8-5-2;/h25-30,35-37,50-51,53-55H,4-24,31-34,38-40H2,1-3H3;/q;+2/p-2

InChI Key

RWWNWXPUTUJRBY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN(CCNCC2=C(C=CC(=C2)CCCCCCCC)[O-])CC3=C(C=CC(=C3)CCCCCCCC)O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.